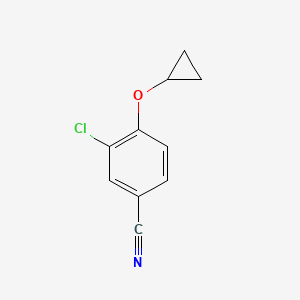

3-Chloro-4-cyclopropoxybenzonitrile

Description

3-Chloro-4-cyclopropoxybenzonitrile is a benzonitrile derivative featuring a chlorine atom at the 3-position and a cyclopropoxy group (a three-membered cyclic ether) at the 4-position of the aromatic ring.

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

3-chloro-4-cyclopropyloxybenzonitrile |

InChI |

InChI=1S/C10H8ClNO/c11-9-5-7(6-12)1-4-10(9)13-8-2-3-8/h1,4-5,8H,2-3H2 |

InChI Key |

WBABGUZNMOOOBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=C(C=C2)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyclopropoxybenzonitrile typically involves the following steps:

Starting Material: The synthesis begins with 3-chlorobenzonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyclopropoxybenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of substituted benzonitriles.

Reduction: Formation of 3-chloro-4-cyclopropoxybenzylamine.

Oxidation: Formation of 3-chloro-4-cyclopropoxybenzoic acid.

Scientific Research Applications

3-Chloro-4-cyclopropoxybenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique structural properties.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyclopropoxybenzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The cyclopropoxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 3-Chloro-4-cyclopropoxybenzonitrile and two analogous compounds from the evidence:

- 3-Amino-4-chlorobenzonitrile (CAS 53312-79-1): The amino group at position 3 introduces strong electron-donating effects, enabling participation in reactions like diazotization or amide formation.

- 5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile : The nitro group at position 2 and methoxy group at position 4 create a complex electronic profile. The nitro group’s electron-withdrawing nature may deactivate the ring toward electrophilic substitution, while the chloropropoxy chain (vs. cyclopropoxy) increases hydrophobicity and metabolic stability in biological systems .

Reactivity and Stability

- The chlorine atom’s electron-withdrawing effect may direct further substitutions to meta/para positions.

- 3-Amino-4-chlorobenzonitrile: The amino group’s electron-donating nature activates the ring for electrophilic substitution at ortho/para positions relative to the NH₂ group. However, its basicity may lead to instability under acidic conditions .

- 5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile : The nitro group strongly deactivates the ring, limiting electrophilic attacks. The methoxy group’s ortho/para-directing effects could guide functionalization at positions 3 or 5 .

Research Findings and Trends

- Substituent Position Sensitivity: The 4-position substituent (cyclopropoxy vs. amino vs. methoxy) significantly impacts electronic distribution. Cyclopropoxy’s steric bulk may hinder crystallization, affecting formulation in solid-dose pharmaceuticals.

- Thermal Stability : Nitro-containing analogs (e.g., ) typically exhibit lower thermal stability due to the nitro group’s propensity for exothermic decomposition, whereas chloro and nitrile groups enhance stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.